di(1H-imidazol-1-yl)methanimine

Description

Historical Context and Significance of Imidazole-Derived Compounds in Organic Synthesis

The story of di(1H-imidazol-1-yl)methanimine is intrinsically linked to the rich history of its foundational component, imidazole (B134444). First synthesized by Heinrich Debus in 1858, imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net This seemingly simple molecule and its derivatives have become cornerstones of organic synthesis and medicinal chemistry due to their diverse chemical properties and biological significance.

Imidazole-containing compounds are ubiquitous in nature, forming the core of essential biomolecules such as the amino acid histidine, purines in DNA, and the neurotransmitter histamine. researchgate.netnih.gov This natural prevalence has inspired chemists to utilize the imidazole framework as a versatile building block for the synthesis of a vast array of bioactive molecules with applications ranging from pharmaceuticals to materials science. researchgate.net The unique electronic and structural features of the imidazole ring allow it to act as a potent ligand, a protecting group, and a catalyst in various chemical transformations. nih.gov

Structural Overview of this compound and its Synthetic Utility

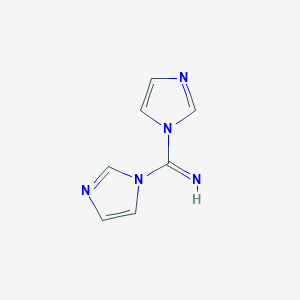

This compound is a white to yellow solid at room temperature. sigmaaldrich.com Its molecular structure features a central methanimine (B1209239) group (=C=NH) flanked by two 1H-imidazol-1-yl substituents. This arrangement of atoms bestows upon the molecule a specific reactivity profile that has been harnessed by synthetic chemists.

The synthesis of this compound can be achieved by reacting cyanogen (B1215507) bromide with imidazole in dichloromethane. acs.org This straightforward method provides the target compound in good yield and, being a solid, it is easily handled in experimental setups. acs.org

The primary synthetic utility of this compound lies in its function as a guanylating agent . acs.orgacs.org It serves as an effective reagent for the direct synthesis of a wide variety of guanidines, a class of organic compounds characterized by a carbon atom bonded to three nitrogen atoms. acs.orglookchemmall.com The reaction proceeds through the sequential displacement of the two imidazole moieties by primary or secondary amines, offering a direct and versatile route to substituted guanidines without the need for complex protecting group strategies. acs.org

Below are some of the key physical and spectroscopic properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₇N₅ |

| Molecular Weight | 161.17 g/mol |

| Appearance | White to Yellow Solid |

| Melting Point | 103-104 °C |

| ¹H NMR (DMSO-d₆, δ) | 7.13 (s, 1H), 7.58 (s, 1H), 8.10 (s, 1H), 10.24 (s, 1H) |

| ¹³C NMR (DMSO-d₆, δ) | 119.3, 130.1, 137.8, 141.3 |

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound is primarily centered on its application in the synthesis of complex nitrogen-containing molecules. Its role as a guanylating agent has been pivotal in the construction of intricate molecular architectures, a notable example being the synthesis of chiral bicyclic guanidinium (B1211019) salts. acs.org

In a study by Turočkin and colleagues, this compound was employed as a key reagent in a multi-step synthesis to create these challenging bicyclic structures. acs.org This research highlights the compound's ability to facilitate the formation of the guanidine (B92328) core, which is a crucial structural motif in various biologically active molecules and organocatalysts. The successful synthesis of these complex targets opens avenues for exploring their potential applications in areas such as asymmetric catalysis and molecular recognition.

The research trajectory for this compound appears to be focused on expanding its utility as a versatile building block in organic synthesis. Its ability to introduce the guanidine functionality in a direct manner makes it an attractive tool for the rapid assembly of molecular diversity. nih.govacs.org Future research may explore its application in the solid-phase synthesis of guanidine-containing libraries for drug discovery and the development of novel heterocyclic compounds. acs.org

Structure

3D Structure

Properties

IUPAC Name |

di(imidazol-1-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7(11-3-1-9-5-11)12-4-2-10-6-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGQRXQOODICAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463272 | |

| Record name | di(1H-imidazol-1-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104619-51-4 | |

| Record name | di(1H-imidazol-1-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-imidazole-1-carboximidoyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Di 1h Imidazol 1 Yl Methanimine

Primary Synthetic Routes to Di(1H-imidazol-1-yl)methanimine

The most common methods for synthesizing this compound involve condensation reactions and the use of cyanogen (B1215507) bromide with imidazole (B134444). These routes are well-established and provide reliable means of producing the target compound.

Condensation Reactions Involving Imidazole Precursors

Reactions with Cyanogen Bromide and Imidazole

A significant route to this compound involves the reaction of imidazole with cyanogen bromide. rsc.org This reaction is of particular interest as the outcome can vary based on the imidazole substrate. N-H imidazoles typically react to form N-cyano derivatives, while N-alkyl imidazoles with a hydrogen at the C2 position yield 2-bromo products. researchgate.net The reaction of cyanogen chloride, generated in situ from cyanide anion and hypochlorous acid, with imidazole rapidly produces diimidazole imine as the major product. rsc.org This species is crucial for activating ribonucleoside 5'-monophosphates to their 5'-phosphorimidazolides. rsc.org

The reaction between various imidazoles and cyanogen bromide in an acetonitrile (B52724) solution has been studied extensively. researchgate.net These studies indicate that a lone pair on a ring nitrogen atom is necessary for the reaction to occur. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For instance, in the synthesis of bis(1H-indazol-1-yl)methane, a related compound, time optimization studies revealed that a 24-hour reaction time at 175 °C with a 1% catalyst loading of CoCl2·6H2O resulted in complete conversion to the desired product. mdpi.com Similarly, increasing the equivalents of thionyl chloride in the synthesis of certain benzimidazole (B57391) derivatives enhanced the reaction yield. researchgate.net Such optimization strategies, including adjustments to temperature, reaction time, and catalyst concentration, are transferable and essential for improving the synthesis of this compound.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield |

| Imidazole, Cyanogen Chloride | In situ generation from cyanide and hypochlorous acid | - | Diimidazole imine | Major product rsc.org |

| 1H-indazole, Dimethylsulfoxide | CoCl2·6H2O (1% loading) | 175 °C, 24 h | Bis(1H-indazol-1-yl)methane | High yielding mdpi.com |

| Alpha-lipoic acid, Thionyl chloride | - | - | 1-(1H-benzo[d]imidazol-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one | Yield enhanced by increasing SOCl2 researchgate.net |

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the realm of imidazole synthesis, various catalytic systems have been developed. For example, a Schiff's base complex nickel catalyst (Ni-C) has been effectively used in the one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium (B1175870) acetate (B1210297), with the catalyst being easily recoverable and reusable. organic-chemistry.org Copper-catalyzed reactions have also proven valuable, such as the synthesis of multisubstituted imidazoles from arylacetic acids, N-arylbenzamidines, and nitroalkanes, which involves the simultaneous activation of C–H and N–H bonds. organic-chemistry.org The development of catalytic methods specific to this compound synthesis is an ongoing area of research.

Alternative Preparative Strategies for this compound

Beyond the primary routes, alternative strategies for synthesizing imidazole derivatives are continuously being explored. One such method is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov This approach allows for the efficient creation of novel 2-substituted 1H-imidazole derivatives. nih.gov Another strategy involves the electrochemical desulfurization of 2-mercapto-imidazoles, which provides imidazoles in very good yields through a bromide-mediated anodic transformation. organic-chemistry.org These alternative methods highlight the diverse and innovative approaches being developed in the field of heterocyclic chemistry to access compounds like this compound.

Di 1h Imidazol 1 Yl Methanimine As a Key Synthetic Reagent and Building Block

Role as a Guanylating Agent in Organic Transformations

Di(1H-imidazol-1-yl)methanimine is widely recognized as a potent guanylating agent, facilitating the direct synthesis of guanidine (B92328) compounds. rsc.org This reactivity stems from the electrophilic nature of the central carbon atom and the ability of the imidazole (B134444) rings to act as good leaving groups. The reaction typically proceeds by the nucleophilic attack of an amine on the methanimine (B1209239) carbon, followed by the elimination of two molecules of imidazole, to afford the corresponding guanidine derivative.

This method offers a direct and efficient approach to a variety of substituted guanidines, which are important structural motifs in numerous biologically active molecules and organocatalysts. rsc.orgunito.it The use of this compound and its analogue, di(imidazole-1-yl)cyanomethanimine, provides a valuable alternative to other guanylation methods. rsc.org

Application in the Synthesis of Nitrogen-Containing Heterocycles

The reactivity of this compound extends to its use as a key building block in the synthesis of various nitrogen-containing heterocyclic systems. nih.gov Its ability to introduce a guanidinyl or a one-carbon unit into a molecule makes it a valuable tool for constructing complex cyclic structures.

A notable application of this compound is in the synthesis of chiral bicyclic guanidinium (B1211019) salts. bldpharm.commdpi.com This process involves a key guanylation step of a chiral diamine with this compound, followed by a twofold intramolecular cyclization to yield the bicyclic guanidinium salt. bldpharm.commdpi.com These rigid, chiral structures are of significant interest in the field of organocatalysis and molecular recognition. bldpharm.com

The synthesis represents a systematic approach to constructing these challenging molecular architectures. bldpharm.commdpi.com The regioselectivity of the final cyclization step can be influenced by various factors, which have been investigated through the attempted synthesis of different bicyclic guanidinium salts. bldpharm.com

Table 1: Examples of Chiral Bicyclic Guanidinium Salts Synthesized using this compound

| Starting Diamine | Bicyclic Guanidinium Salt Product | Reference |

| Chiral 1,2-diamines | Chiral guanidinium salts (e.g., salts 8 and 10) | bldpharm.commdpi.com |

This table is illustrative and specific yields and conditions can be found in the cited literature.

This compound has been employed in the synthesis of benzothiazole-2-amines. nih.gov This transformation involves the cyclization of 2-aminobenzenethiols with the reagent. The reaction provides an alternative route to these important heterocyclic scaffolds, which are present in many biologically active compounds. For instance, 5- and 7-chlorobenzothiazole-2-amines can be prepared from the corresponding 2-aminobenzenethiols through cyclization with this compound. nih.gov

While this compound is a versatile reagent for synthesizing various heterocycles, a direct application for the preparation of triazolo[4,3-a]pyridines has not been extensively documented in the available literature. The synthesis of this particular heterocyclic system typically involves the cyclization of 2-hydrazinopyridines with various one-carbon sources or through other established synthetic routes.

This compound as a One-Carbon Source in Cyclization Reactions

Beyond its role as a guanylating agent, this compound can also serve as a one-carbon source in cyclization reactions. nih.gov In these reactions, the central methanimine carbon is incorporated into the newly formed heterocyclic ring. This application has been reported in the synthesis of five- and six-membered nitrogen-containing heterocyclic compounds in a mild and efficient manner. nih.gov This highlights the versatility of the reagent in constructing diverse molecular frameworks.

Derivatization Strategies and Functionalization of this compound

The derivatization and functionalization of this compound itself, beyond its use as a synthetic reagent, is not a widely explored area in the reviewed literature. Research has primarily focused on its application in synthesizing other compounds rather than its modification. However, the synthesis of analogs, such as di(imidazole-1-yl)cyanomethanimine, demonstrates that modification of the central methanimine unit is possible. rsc.org Further research could explore the introduction of various substituents on the imidazole rings or the central carbon to modulate the reactivity and properties of the reagent for specific synthetic applications.

Coordination Chemistry and Catalytic Applications of Di 1h Imidazol 1 Yl Methanimine

Ligand Properties of Di(1H-imidazol-1-yl)methanimine

The structure of this compound, featuring two imidazole (B134444) rings linked by a methanimine (B1209239) bridge, suggests its potential to act as a ligand in coordination chemistry. The nitrogen atoms within the imidazole rings and the imine group present potential donor sites for metal ions.

This compound possesses the structural attributes of a bidentate chelating ligand. The two nitrogen atoms of the imidazole rings can coordinate to a single metal center, forming a stable chelate ring. This bidentate nature is a key feature in its interaction with metal ions, influencing the geometry and stability of the resulting complexes. While the potential for bidentate chelation is evident from its structure, comprehensive studies detailing its interactions with a wide array of metal ions are not extensively documented in peer-reviewed literature. Commercial suppliers suggest it can act as a bidentate or even a tridentate ligand, coordinating through the imidazole N3 nitrogen and the methanimine nitrogen.

The ability of this compound to form metal complexes is intrinsically linked to its role as a guanylating agent. In the synthesis of chiral guanidinium (B1211019) salts, it reacts with amines in the presence of a metal source, which can lead to the in situ formation of transient metal complexes. However, the isolation and detailed structural elucidation of discrete metal complexes with this compound as the primary ligand are not widely reported in scientific literature. Its application is more pronounced in the context of generating catalytically active species rather than forming stable, isolable coordination compounds.

This compound in Catalysis

The primary catalytic relevance of this compound lies in its function as a key reagent for the synthesis of guanidine-based catalysts. These catalysts are valued for their strong basicity and hydrogen-bonding capabilities.

This compound serves as a powerful guanylating agent in organic synthesis. nih.govcapes.gov.br This reactivity is harnessed to introduce the guanidinyl moiety into organic molecules, a critical step in the preparation of various catalysts and biologically active compounds. The reaction of this compound with primary or secondary amines leads to the formation of substituted guanidines. This transformation is efficient and provides a direct route to these important functional groups. capes.gov.br

A significant application of this compound is in the synthesis of chiral bicyclic guanidinium salts. researchgate.netvulcanchem.com These salts have emerged as effective organocatalysts for a variety of asymmetric transformations. nih.gov The synthesis involves a key guanylation step where this compound reacts with a chiral diamine, followed by cyclization to yield the bicyclic guanidinium salt. researchgate.netvulcanchem.com This approach has been systematically investigated and has proven to be a reliable method for accessing these challenging and valuable catalysts. researchgate.netvulcanchem.com

Table 1: Synthesis of Chiral Bicyclic Guanidinium Salts

| Precursor | Reagent | Product | Key Features of the Process |

|---|---|---|---|

| Chiral Diamine | This compound | Chiral Bicyclic Guanidinium Salt | Key guanylation step followed by a two-fold cyclization. researchgate.netvulcanchem.com |

Mechanistic Investigations of this compound-Mediated Catalytic Cycles

The mechanism of the guanylation reaction using this compound is of interest for optimizing catalytic processes. While detailed mechanistic studies specifically on this compound-mediated catalytic cycles are limited, the general mechanism of guanylation involves the nucleophilic attack of an amine on the central carbon atom of the methanimine group. This is followed by the elimination of imidazole to form the guanidine (B92328) product. In some catalytic systems utilizing guanidine-based catalysts, a possible mechanism involving a penta-coordinated zinc transition state has been proposed, highlighting the potential complexity of these reactions. researchgate.net

Table 2: Proposed Mechanistic Steps in Guanylation

| Step | Description |

|---|---|

| 1. Activation | The amine nucleophile approaches the electrophilic carbon of the methanimine group of this compound. |

| 2. Nucleophilic Attack | The amine attacks the central carbon atom, forming a tetrahedral intermediate. |

| 3. Elimination | An imidazole molecule is eliminated from the intermediate. |

| 4. Product Formation | The final guanidine product is formed. |

Spectroscopic and Computational Characterization of Di 1h Imidazol 1 Yl Methanimine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of newly synthesized compounds. For di(1H-imidazol-1-yl)methanimine, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for detailed structural verification.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For this compound (molecular formula: C₇H₇N₅), HRMS would be used to confirm its molecular weight. The calculated exact mass is 161.0701 Da. An HRMS analysis using a technique like Electrospray Ionization (ESI) would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 162.0779. The observation of this value with high precision (typically within 5 ppm) provides unambiguous confirmation of the compound's elemental formula.

Computational Chemistry and Quantum Mechanical Studies

Computational methods complement experimental data by providing insights into molecular geometry, stability, and potential interactions. These studies are essential for rational drug design and understanding molecular behavior at an atomic level.

Molecular Modeling and Conformational Analysis

Molecular modeling is used to generate three-dimensional models of this compound. The molecule possesses significant conformational flexibility due to the rotation possible around the single bonds connecting the imidazole (B134444) rings to the central methanimine (B1209239) nitrogen atoms.

Prediction of Physicochemical Parameters (e.g., TPSA, LogP)

Computational tools can predict key physicochemical properties that are important for drug development, such as solubility and cell permeability.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to cross cell membranes. For this compound, the presence of five nitrogen atoms suggests a significant TPSA value.

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity (oil/water solubility). It affects how a drug is absorbed, distributed, metabolized, and excreted.

Table 2: Predicted Physicochemical Properties and Their Significance This table describes the properties that would be calculated for this compound in a computational study.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | 161.16 g/mol. Falls within the typical range for small molecule drugs. |

| TPSA | Polar surface area, which correlates with drug transport properties. | Expected to be relatively high due to five nitrogen atoms, potentially impacting membrane permeability. |

| LogP | Logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | The value would indicate the balance between hydrophilic and lipophilic character, influencing solubility and absorption. |

| Hydrogen Bond Donors | Number of N-H or O-H bonds. | 1 (the imine N-H group). |

| Hydrogen Bond Acceptors | Number of N or O atoms. | 4 (the non-protonated nitrogen atoms of the imidazole rings and the imine). |

Molecular Docking Simulations for Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. upc.edu In medicinal chemistry, it is used to simulate the interaction of a potential drug molecule with a biological target, such as a protein or enzyme.

For a molecule like this compound, docking studies would be employed to understand how it might fit into the active site of a target protein. The process involves:

Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).

Generating a low-energy 3D conformation of the ligand (this compound).

Using a docking program (e.g., AutoDock Vina) to systematically explore possible binding poses of the ligand within the protein's binding site.

Scoring the poses based on binding affinity or energy to identify the most likely interaction model.

These simulations can reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, providing a rational basis for designing more potent and selective derivatives. chemicalbook.comnih.gov

Research Applications and Emerging Areas of Di 1h Imidazol 1 Yl Methanimine

Role in Pharmaceutical Research and Drug Discovery Intermediates

Di(1H-imidazol-1-yl)methanimine serves as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. Its unique structure, featuring two imidazole (B134444) rings linked by a methanimine (B1209239) group, provides a versatile scaffold for the development of new drug candidates.

Synthesis of Compounds with Potential Biological Activities

The imidazole moiety is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. researchgate.net this compound is utilized as a starting material for creating more complex molecules with a range of potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.net For instance, it is cited as an intermediate in the synthesis of imidazole-based anti-tumor drugs. glpbio.com The reactivity of the methanimine bridge and the imidazole rings allows for various chemical modifications to generate libraries of new chemical entities for biological screening.

The synthesis of derivatives often involves targeting the imidazole ring, a core component of many biologically active molecules like the amino acid histidine and purines found in DNA. researchgate.net Research has explored the synthesis of various imidazole-containing compounds, such as 1,5-diaryl-1H-imidazoles and bisbenzimidazoles, which have been investigated as inhibitors of HIV-1 integrase and as DNA minor groove binders with anticancer potential, respectively. While not directly starting from this compound, these studies highlight the therapeutic potential of the imidazole scaffold that this compound provides.

A new series of 1H-imidazol-1-yl substituted 8-phenylxanthine (B3062520) analogs have been synthesized to explore their binding affinity for adenosine (B11128) receptors, demonstrating the versatility of the imidazole group in designing receptor ligands. nih.gov Furthermore, the bioisosteric replacement of amide linkages with imidazole rings in the development of HCV NS5A inhibitors has been shown to enhance metabolic stability and potency. bldpharm.com

Investigations into Molecular Interactions with Biological Targets (e.g., protein binding, enzyme inhibition)

The imidazole ring within this compound is crucial for its interaction with biological targets. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, as well as coordinate with metal ions in metalloenzymes, making it a key feature for protein binding and enzyme inhibition. researchgate.net

Computational molecular docking studies are often employed to predict the binding modes and affinities of imidazole-containing compounds with various biological targets. For example, docking studies of substituted benzo[d]imidazol-1-yl)methyl)benzimidamide derivatives with Plasmodium falciparum adenylosuccinate lyase have been conducted to evaluate their potential as antimalarial agents. researchgate.net Similarly, the interactions of 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives with protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) have been investigated computationally to assess their antioxidant activity. nih.gov

Imidazole-based compounds have been designed and synthesized as inhibitors for various enzymes. For instance, new azole-based compounds have been developed as inhibitors of heme oxygenase-1 (HO-1), a target in cancer therapy, where the imidazole moiety coordinates the heme ferrous iron. mdpi.com Additionally, 2-(imidazol-1-yl)pyrimidines have been identified as inhibitors of inducible nitric oxide synthase (iNOS) dimerization, a process involved in inflammatory conditions. mdpi.com These examples, while not all directly employing this compound, underscore the potential of its imidazole components to interact with and modulate the activity of biological macromolecules.

Applications in Materials Science

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the areas of corrosion inhibition and the development of protective coatings.

Corrosion Inhibition Studies

Imidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.gov The inhibitory action is attributed to the adsorption of the imidazole molecules onto the metal surface, forming a protective layer that hinders the corrosion process. This adsorption occurs through the nitrogen atoms of the imidazole ring, which can interact with the metal surface.

Studies on imidazole derivatives have demonstrated their ability to inhibit the corrosion of mild steel in hydrochloric acid solutions. nih.gov The formation of a protective film on the metal surface has been confirmed by various techniques, including weight loss measurements and electrochemical methods. nih.gov While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the known efficacy of the imidazole group strongly suggests its potential in this application. The presence of two imidazole rings in the molecule could potentially enhance its adsorption and protective capabilities.

Formulation in Coatings

The development of protective coatings is a critical aspect of preventing corrosion. Imidazole derivatives have been investigated for incorporation into coatings to enhance their anti-corrosion properties. For instance, 4-methyl-1-(p-tolyl)-imidazole (TMI) has been studied as a component in coatings for the protection of bronze artifacts. These studies have shown that imidazole-containing coatings can provide significant protection against environmental degradation.

Although direct research on the use of this compound in coating formulations is limited in the available literature, its structural similarity to other proven imidazole-based corrosion inhibitors suggests its potential as an additive or a component in the synthesis of new protective polymers. Its thermal stability is also a beneficial property for coating applications.

Utility in Agrochemical Research

The imidazole ring is a key structural feature in a number of commercially successful fungicides and herbicides. Consequently, this compound is considered a valuable intermediate in the synthesis of new agrochemical candidates.

The compound is cited as an intermediate for the production of imidazole pesticides. glpbio.com The development of new antifungal agents is an active area of research, with a focus on synthesizing novel imidazole derivatives. For example, new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for their antifungal activity against various Candida species.

While specific examples of agrochemicals synthesized directly from this compound are not widely reported in the public domain, its role as a precursor is acknowledged by chemical suppliers. The versatility of the imidazole scaffold allows for the creation of a wide range of molecules that can be screened for herbicidal, fungicidal, and insecticidal activities.

Broader Scope in Chemical Reagent Development

The utility of this compound extends significantly into the broader field of chemical reagent development, where it has emerged as a versatile and efficient building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its reactivity allows it to serve as a one-carbon source for cyclization reactions and as a guanylating agent, providing mild and effective pathways to valuable chemical structures.

Detailed research has demonstrated the efficacy of this compound in the synthesis of fused five- and six-membered nitrogen heterocycles. acs.org This is particularly evident in its application for the preparation of 2-aminobenzothiazoles and 2-aminobenzoxazoles from readily available starting materials.

In the synthesis of 2-aminobenzothiazoles, this compound reacts with 2-aminobenzenethiols. This reaction provides a straightforward method for the construction of the benzothiazole (B30560) core, a privileged scaffold in medicinal chemistry. For instance, the cyclization of 2-aminobenzenethiol with this compound leads to the formation of 2-aminobenzothiazole. This method has been successfully applied to synthesize substituted derivatives, such as 5-chloro- and 7-chlorobenzothiazole-2-amines, from their corresponding chloro-substituted 2-aminobenzenethiols. acs.org

Similarly, the reagent is employed in the synthesis of 2-aminobenzoxazoles through the cyclization of 2-aminophenols. While several methods exist for the synthesis of 2-aminobenzoxazoles, many involve harsh reagents or conditions. The use of this compound offers a milder alternative. nih.gov

Beyond its role as a one-carbon source, this compound is also a valuable guanylating agent. It facilitates the direct synthesis of guanidines, which are important functional groups in many biologically active molecules. This application further underscores the reagent's versatility in constructing complex organic molecules.

The table below summarizes the application of this compound in the development of various heterocyclic reagents.

| Starting Material | Reagent | Product | Application of Product |

| 2-Aminobenzenethiol | This compound | 2-Aminobenzothiazole | Precursor for various functionalized benzothiazoles |

| 4-Chloro-2-aminobenzenethiol | This compound | 5-Chloro-2-aminobenzothiazole | Building block for medicinal chemistry |

| 2-Amino-5-chlorobenzenethiol | This compound | 7-Chloro-2-aminobenzothiazole | Intermediate for agrochemicals and pharmaceuticals |

| 2-Aminophenol | This compound | 2-Aminobenzoxazole | Core structure in pharmacologically active compounds |

| Primary and Secondary Amines | This compound | Substituted Guanidines | Component of biologically active molecules |

Conclusion and Future Research Directions

Summary of Key Research Findings on Di(1H-imidazol-1-yl)methanimine

Currently, detailed research findings specifically focused on this compound are sparse in publicly accessible scientific literature. The available information is primarily composed of basic physicochemical properties derived from chemical supplier databases.

The compound is identified by the CAS number 104619-51-4 and has the molecular formula C7H7N5. sigmaaldrich.comchemicalbook.combldpharm.comchemspider.com It is described as a white to yellow solid with a melting point range of 103-104℃. echemi.com Its predicted boiling point is approximately 355℃, with a flash point of 169℃, and it has a density of around 1.38 g/cm³. echemi.com One source notes its high thermal stability, suggesting it does not decompose at high temperatures, and points towards broad potential applications in the fields of medicinal chemistry and organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 104619-51-4 |

| Molecular Formula | C7H7N5 |

| Molecular Weight | 161.17 g/mol |

| Melting Point | 103-104℃ |

| Boiling Point (Predicted) | 355℃ |

| Flash Point (Predicted) | 169℃ |

| Density (Predicted) | 1.38 g/cm³ |

| pKa (Predicted) | 4.19±0.70 |

Data sourced from various chemical suppliers. glpbio.com

Identification of Unexplored Research Avenues

The scarcity of dedicated research on this compound presents a wealth of opportunities for new scientific inquiry. Key areas that remain largely unexplored include:

Synthesis and Characterization: While the compound is commercially available, detailed synthetic methodologies, optimization studies, and comprehensive characterization using modern spectroscopic techniques (such as detailed 1D and 2D NMR, IR, and mass spectrometry analysis) are not readily found in the literature. Investigating different synthetic routes could lead to more efficient and scalable production methods.

Crystal Structure Analysis: A single-crystal X-ray diffraction study would provide invaluable information about its three-dimensional structure, including bond lengths, angles, and intermolecular interactions. This would be fundamental for understanding its physical properties and for computational modeling.

Reactivity Studies: The methanimine (B1209239) linker and the two imidazole (B134444) rings offer multiple reactive sites. Systematic studies of its reactivity with various reagents, including electrophiles, nucleophiles, and catalysts, are needed to understand its chemical behavior and potential for use as a building block in organic synthesis.

Coordination Chemistry: The nitrogen atoms in the imidazole rings and the methanimine group are potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to the development of new catalysts, materials with interesting magnetic or optical properties, or metallodrugs.

Computational and Theoretical Studies: In the absence of extensive experimental data, computational studies could provide insights into the electronic structure, conformational preferences, and potential reactivity of the molecule. These studies could guide future experimental work.

Potential for Novel Applications and Methodological Advancements

Based on the known properties of imidazole-containing compounds, this compound could have potential applications in several areas. Furthermore, advancements in analytical and synthetic methodologies could be spurred by research into this molecule.

Medicinal Chemistry: Imidazole is a core structural motif in many biologically active compounds. The unique arrangement of two imidazole rings in this compound could lead to novel pharmacological properties. It could be explored as a scaffold for the development of new antimicrobial, antifungal, or anticancer agents.

Materials Science: The ability of the imidazole moiety to coordinate with metal ions suggests that this compound could be a valuable ligand for the synthesis of metal-organic frameworks (MOFs). Such materials could have applications in gas storage, separation, and catalysis.

Catalysis: As a multidentate ligand, it could be used to synthesize novel transition metal catalysts for a variety of organic transformations. The electronic properties of the imidazole rings can be tuned, which in turn could influence the catalytic activity of the resulting metal complexes.

Methodological Advancements: The development of a robust and scalable synthesis for this compound would be a significant methodological advancement. Furthermore, the study of its properties could necessitate the development of new analytical techniques for its detection and quantification in various matrices.

Q & A

Q. What are the established synthetic protocols for di(1H-imidazol-1-yl)methanimine, and how can reaction conditions be optimized for reproducibility?

this compound can be synthesized via nucleophilic substitution reactions between imidazole derivatives and appropriate electrophiles. A common method involves reacting imidazole with dichloromethane analogs under basic conditions (e.g., NaOH in DMSO) at elevated temperatures (80–100°C) . Optimization includes controlling stoichiometry (e.g., 2:1 molar ratio of imidazole to linker) and reaction time (12–24 hours). Characterization via H/C NMR and FTIR ensures product purity, while X-ray crystallography confirms structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- FTIR : Identifies functional groups (e.g., C=N stretching at ~1600 cm) and hydrogen-bonding patterns in hydrates .

- NMR : H NMR resolves imidazole proton environments (e.g., deshielded protons at δ 7.5–8.5 ppm), while C NMR confirms sp hybridization of methanimine carbons .

- X-ray diffraction : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds in hydrate forms) .

- TGA/DSC : Analyzes thermal stability and phase transitions (e.g., dehydration events at 100–150°C) .

Q. How do structural modifications (e.g., methyl substitution) influence the physicochemical properties of this compound?

Methyl substitution at the C2 position of imidazole rings alters steric and electronic properties. For example, 1,4-di(1H-2-methylimidazol-1-yl)butane tetrahydrate exhibits reduced thermal stability (TGA mass loss at 50–100°C) compared to the non-methylated analog due to weaker hydrogen bonding. XRD reveals larger interplanar spacing ( Å vs. 3.8 Å) in methylated derivatives, impacting crystal packing .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound derivatives, and how can external stimuli (e.g., magnetic fields) modulate efficacy?

Antifungal activity is assessed via disc-diffusion assays against strains like Aspergillus flavus and Penicillium adametzoides. Pulsed magnetic fields (H = 0.09–0.27 × 10 A/m, f = 40 kHz) enhance growth inhibition by 71% in A. flavus but show minimal effect on P. adametzoides, suggesting species-specific responses. Post-treatment analysis includes measuring lysis zones and colony diameter reduction .

Q. How can this compound be integrated into coordination polymers, and what factors govern their supramolecular architecture?

The compound acts as a bridging ligand in coordination polymers with transition metals (e.g., Co, Ni). Solvothermal synthesis (120°C, 72 hours) with carboxylate co-ligands (e.g., 5-isopropoxyisophthalate) yields 2D layers stabilized by hydrogen bonds (O–H···O) and π-π stacking. Structural diversity depends on solvent polarity, metal ion geometry, and ligand flexibility .

Q. What computational strategies are employed to predict non-covalent interactions (e.g., anion-π) in this compound-based crystals?

Density functional theory (DFT) calculations and Hirshfeld surface analysis quantify anion-π interactions (e.g., Cl···imidazole rings, distances ~3.2 Å). Crystal engineering leverages these interactions to design porous frameworks, as seen in CSD entry YOGJIP, where chloride ions engage in supramolecular architectures .

Q. How do synthetic byproducts or hydration states affect the reproducibility of this compound-based experiments?

Hydration (e.g., dihydrate vs. tetrahydrate forms) introduces variability in thermal and spectroscopic data. TGA confirms water content (5–15% mass loss below 150°C), while H NMR detects broad peaks (~δ 3.3 ppm) for lattice water. Strict drying protocols (vacuum, 60°C) and Karl Fischer titration ensure consistency .

Data Contradictions and Analysis

- Antifungal Activity Discrepancies : Magnetic field-enhanced inhibition in A. flavus but not P. adametzoides suggests differential membrane permeability or metabolic pathways. Follow-up studies should include membrane potential assays and transcriptomic profiling .

- Thermal Stability Variations : Methylated derivatives show lower decomposition temperatures due to disrupted hydrogen bonding. Pair XRD with molecular dynamics simulations to correlate lattice energy with stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.